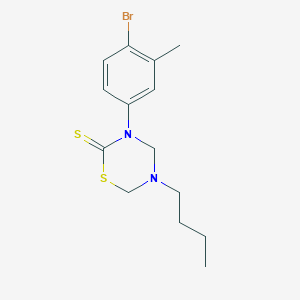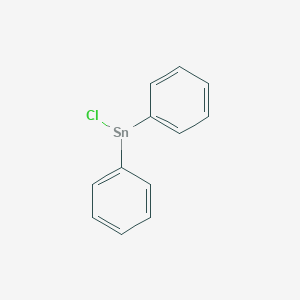
1,1'-(2,2-Dinitroethene-1,1-diyl)bis(4-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dinitro-2,2-bis(4-methylphenyl)ethene: is an organic compound characterized by the presence of two nitro groups and two 4-methylphenyl groups attached to an ethene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dinitro-2,2-bis(4-methylphenyl)ethene typically involves the nitration of 2,2-bis(4-methylphenyl)ethene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of nitro groups.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dinitro-2,2-bis(4-methylphenyl)ethene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 1,1-diamino-2,2-bis(4-methylphenyl)ethene.
Substitution: Formation of halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,1-Dinitro-2,2-bis(4-methylphenyl)ethene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1-Dinitro-2,2-bis(4-methylphenyl)ethene involves its interaction with molecular targets through its nitro and aromatic groups. The nitro groups can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence various biochemical pathways and molecular processes.
Comparación Con Compuestos Similares
1,1-Diamino-2,2-bis(4-methylphenyl)ethene: A reduced form of the compound with amino groups instead of nitro groups.
1,1-Dichloro-2,2-bis(4-methylphenyl)ethene: A chlorinated derivative with different reactivity and applications.
1,2-Bis(4-methylphenyl)ethane: A structurally similar compound without nitro groups, used in different chemical contexts.
Uniqueness: 1,1-Dinitro-2,2-bis(4-methylphenyl)ethene is unique due to the presence of both nitro groups and aromatic rings, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Propiedades
Número CAS |
22072-00-0 |
|---|---|
Fórmula molecular |
C16H14N2O4 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
1-methyl-4-[1-(4-methylphenyl)-2,2-dinitroethenyl]benzene |
InChI |
InChI=1S/C16H14N2O4/c1-11-3-7-13(8-4-11)15(16(17(19)20)18(21)22)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clave InChI |
HYODEDKLYYCKSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=C([N+](=O)[O-])[N+](=O)[O-])C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






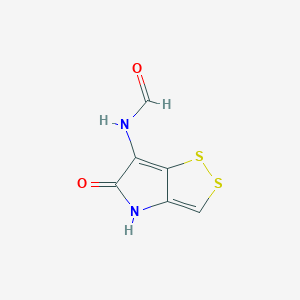
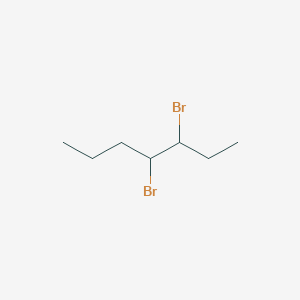

![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)
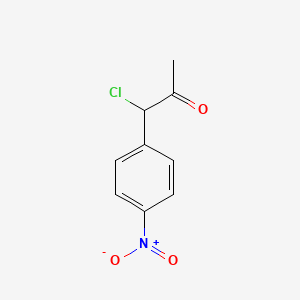
![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
